

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)-3-methoxybenzoic acid

Cat. No.: B1422693

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4-(Hydroxymethyl)-3-methoxybenzoic acid (Molecular Formula: C₉H₁₀O₄, Molecular Weight: 182.17 g/mol) is a key aromatic building block in the synthesis of fine chemicals and pharmaceuticals.^[1] Its specific arrangement of a carboxylic acid, a benzylic alcohol, and a methoxy ether on a benzene ring provides a versatile scaffold for developing complex active pharmaceutical ingredients (APIs).^[1] Given its role, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical requirement for regulatory compliance, ensuring batch-to-batch consistency, and predicting its chemical behavior in subsequent synthetic steps.

This guide presents a comprehensive, multi-technique strategy for the structural elucidation of **4-(Hydroxymethyl)-3-methoxybenzoic acid**. We will move beyond a simple recitation of data to explore the causality behind our analytical choices. The philosophy is that a combination of orthogonal techniques—each providing a unique piece of the structural puzzle—constitutes a self-validating system, ensuring the highest degree of confidence in the final assignment.^[2]^[3]^[4] We will detail the logical workflow, from determining the fundamental molecular formula to mapping the intricate network of atomic connectivity, and finally, confirming the precise three-dimensional architecture.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

Before interrogating the structure's connectivity, we must first establish its elemental composition and degree of unsaturation. This foundational step prevents erroneous assumptions and guides the interpretation of subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Causality: Low-resolution mass spectrometry provides nominal mass, which can correspond to multiple elemental compositions. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is the definitive method for determining a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can derive a unique molecular formula that aligns with the observed exact mass.^[2]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

- **Sample Preparation:** Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Negative ion mode is often preferred for carboxylic acids as they readily form $[\text{M}-\text{H}]^-$ ions.
- **Ionization:** Apply a high voltage (e.g., -3.5 kV) to the ESI needle to generate a fine spray of charged droplets.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring the instrument is calibrated with a known standard to guarantee mass accuracy.
- **Data Analysis:** Identify the m/z of the molecular ion peak ($[\text{M}-\text{H}]^-$) and use the instrument's software to calculate the most probable elemental formula based on the exact mass.

Data Presentation: Molecular Formula Confirmation

Parameter	Theoretical Value (C ₉ H ₁₀ O ₄)	Observed Value (Example)
Molecular Formula	C ₉ H ₁₀ O ₄	-
Exact Mass	182.0528	-

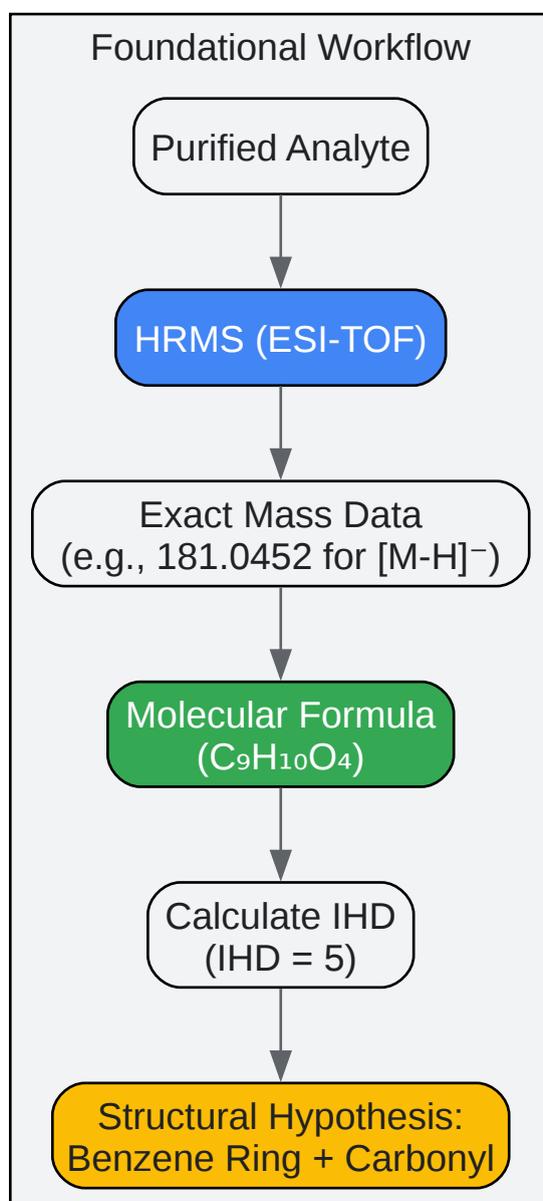
| [M-H]⁻ Ion (m/z) | 181.0455 | 181.0452 |

Index of Hydrogen Deficiency (IHD)

With a confirmed molecular formula of C₉H₁₀O₄, we can calculate the IHD to understand the extent of unsaturation (rings and π-bonds).

- Formula: $IHD = C + 1 - (H/2) - (X/2) + (N/2)$
- Calculation: $IHD = 9 + 1 - (10/2) = 5$

An IHD of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) plus one additional double bond, consistent with the carbonyl (C=O) of a carboxylic acid.



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Caption: Workflow from analyte to initial structural hypothesis.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by detecting the vibrations of their constituent bonds.[3] For **4-(Hydroxymethyl)-3-methoxybenzoic acid**, the IR spectrum is expected to

show highly characteristic absorptions for the carboxylic acid, alcohol, and substituted aromatic ring moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

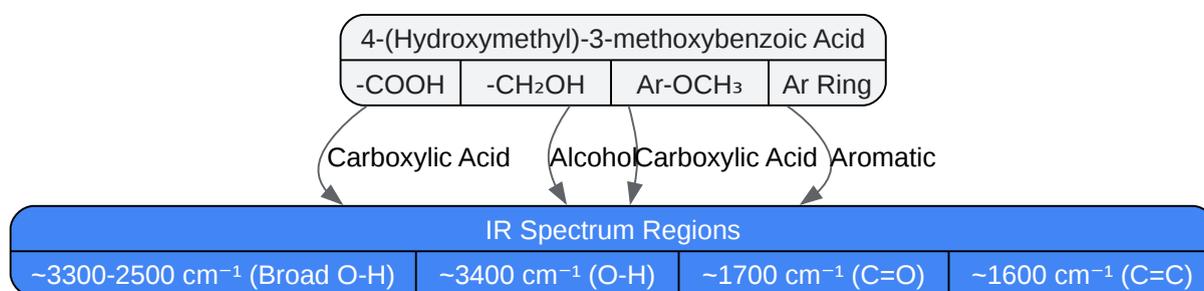
- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} to achieve a good signal-to-noise ratio.
- **Data Analysis:** Identify the key absorption bands and correlate them to specific bond vibrations.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
~3300-2500	Broad, Strong	O-H Stretch	Carboxylic Acid (H-bonded)[5]
~3500-3200	Medium, Broad	O-H Stretch	Alcohol
~3080-3030	Weak-Medium	C-H Stretch	Aromatic
~2950, ~2850	Weak-Medium	C-H Stretch	Aliphatic (-CH ₂ - and -OCH ₃)
~1700-1680	Strong, Sharp	C=O Stretch	Aromatic Carboxylic Acid[5]
~1600, ~1470	Medium	C=C Stretch	Aromatic Ring
~1320-1210	Strong	C-O Stretch	Carboxylic Acid / Ether

| ~1030 | Medium-Strong | C-O Stretch | Alcohol |

The extremely broad absorption from ~3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer, a feature that often partially obscures other absorptions in this region.[5]



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Caption: Correlation of functional groups to IR spectral regions.

Part 3: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.^{[2][6]} While ^1H and ^{13}C NMR provide information about the chemical environment, integration, and neighboring atoms for protons and carbons, respectively, two-dimensional (2D) techniques like HSQC and HMBC are essential for unambiguously connecting the structural fragments identified by 1D NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , which is excellent for compounds with acidic protons) in a 5 mm NMR tube.^[7]
- **^1H NMR Acquisition:** Acquire a standard proton spectrum. Ensure proper shimming for high resolution. The spectral width should encompass the expected chemical shift range (e.g., 0-13 ppm).
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This is typically a longer experiment due to the lower natural abundance and gyromagnetic ratio of ^{13}C .
- **2D NMR Acquisition (HSQC/HMBC):** Run standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish $^1\text{J-CH}$ and $^n\text{J-CH}$ ($n=2,3$) correlations, respectively.

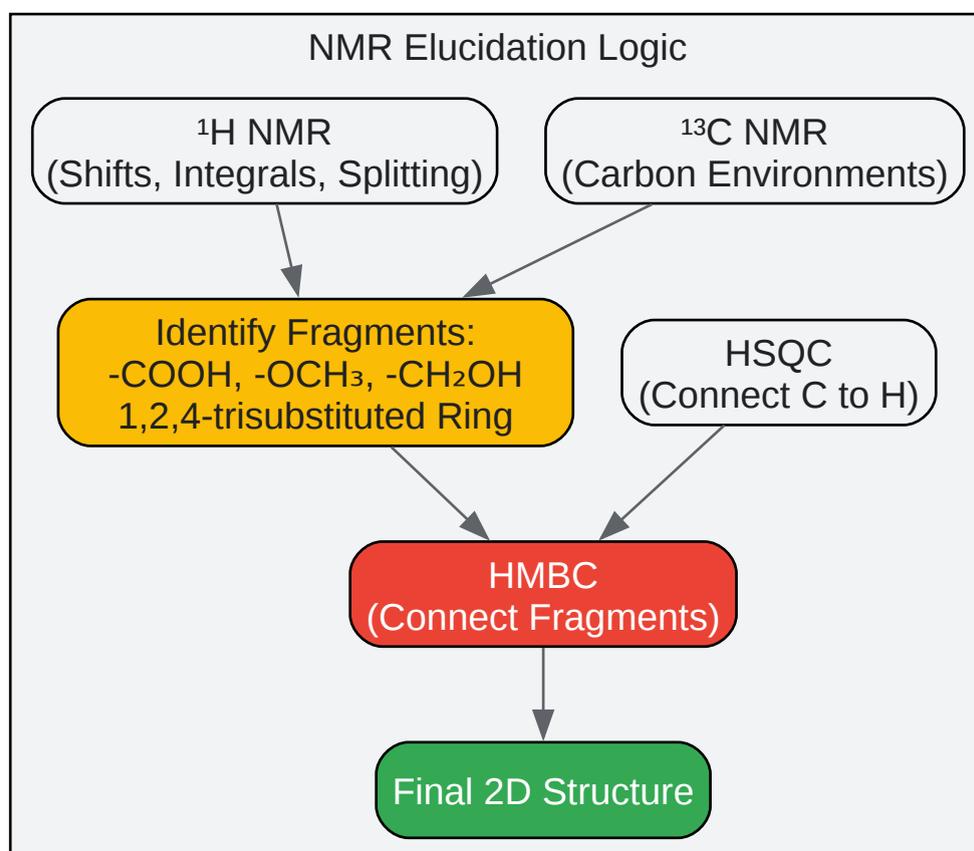
Predicted ^1H NMR Spectral Data (in DMSO- d_6)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
-COOH	~12.5	Broad Singlet	1H	Deshielded acidic proton.
Ar-H (pos. 6)	~7.5	Doublet	1H	Ortho to -COOH, deshielded.
Ar-H (pos. 2)	~7.4	Singlet (or narrow d)	1H	Between -COOH and -OCH ₃ .
Ar-H (pos. 5)	~7.0	Doublet	1H	Ortho to -CH ₂ OH.
-CH ₂ OH**	~5.3	Triplet	1H	Alcohol proton, couples to CH ₂ .
-CH ₂ OH	~4.5	Doublet	2H	Benzylic protons, couples to OH.
-OCH ₃	~3.8	Singlet	3H	Methoxy group protons.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment	Predicted δ (ppm)	Rationale
-C=O	~168	Carboxylic acid carbonyl carbon.
Ar-C-OH	~148	Aromatic carbon attached to the methoxy group.
Ar-C-CH ₂ OH	~146	Aromatic carbon attached to the hydroxymethyl group.
Ar-C-COOH	~129	Quaternary aromatic carbon attached to the carboxyl group.
Ar-CH (pos. 6)	~122	Aromatic methine carbon.
Ar-CH (pos. 2)	~115	Aromatic methine carbon.
Ar-CH (pos. 5)	~113	Aromatic methine carbon.
-CH ₂ OH	~63	Benzylic alcohol carbon.
-OCH ₃	~56	Methoxy carbon.

Trustworthiness through 2D NMR: The final, definitive connections are made with 2D NMR. For instance, an HMBC experiment would show a correlation between the methoxy protons (~3.8 ppm) and the aromatic carbon at ~148 ppm, confirming the C3 position of the methoxy group. Similarly, correlations from the benzylic protons (~4.5 ppm) to the aromatic carbons at ~146 ppm, ~113 ppm, and ~122 ppm would lock in the C4 position of the hydroxymethyl group.



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Caption: Logical flow for assembling the structure using NMR data.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8] It moves beyond connectivity to provide a precise three-dimensional map of electron density, revealing exact bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.[9][10] For regulatory submissions or foundational research, this level of certainty is invaluable.[11]

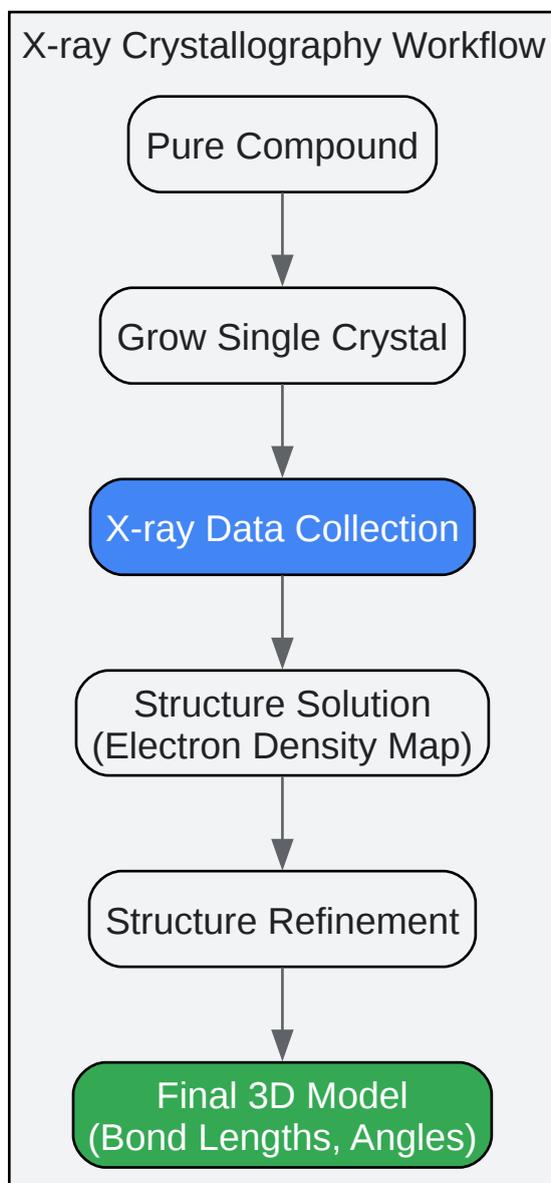
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

- **Crystal Growth (Self-Validating Step):** The ability to grow a high-quality single crystal is itself an indicator of high purity. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common method.
- **Crystal Selection and Mounting:** A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]
- **Data Collection:** The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (e.g., Mo or Cu K α radiation).[9] The instrument rotates the crystal while recording the positions and intensities of the diffracted X-rays.
- **Structure Solution:** The diffraction data is processed to generate an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map and refined computationally to achieve the best possible fit with the experimental data, resulting in a final, highly accurate molecular structure.

Data Presentation: Typical Crystallographic Parameters

Parameter	Example Value	Significance
Crystal System	Monoclinic	Describes the basic geometry of the unit cell.
Space Group	P2 ₁ /c	Defines the symmetry elements within the unit cell.
a, b, c (Å)	12.1, 5.4, 13.5	Unit cell dimensions.
β (°)	98.5	Unit cell angle.
Z	4	Number of molecules per unit cell.

| R1 (final) | < 0.05 | A key indicator of the quality of the structural model fit. |



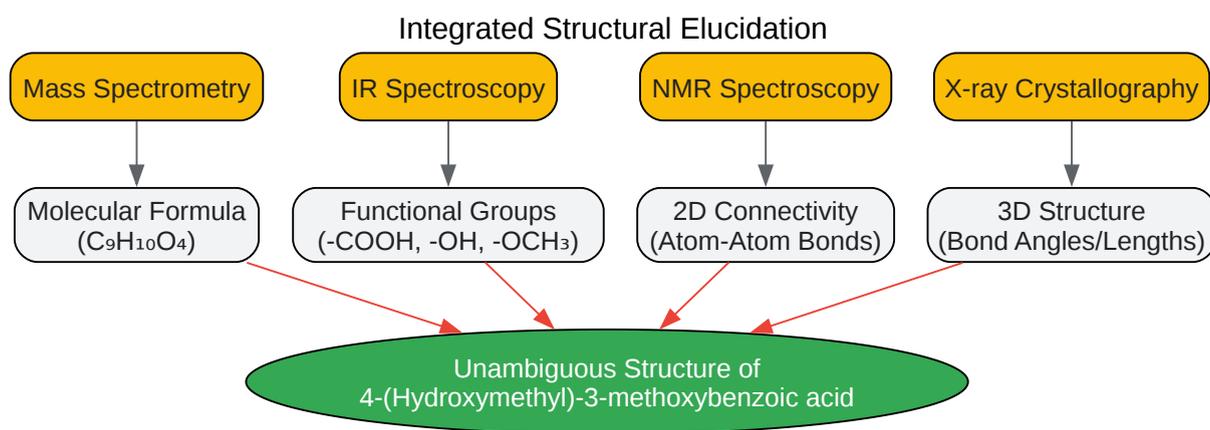
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Caption: The experimental workflow for X-ray crystallography.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of **4-(Hydroxymethyl)-3-methoxybenzoic acid** is achieved not by a single technique, but by the logical and synergistic integration of multiple orthogonal analyses. HRMS establishes the exact molecular formula. IR spectroscopy provides a rapid screen for

the essential functional groups. A full suite of 1D and 2D NMR experiments meticulously pieces together the atomic connectivity. Finally, single-crystal X-ray crystallography delivers an irrefutable 3D model of the molecule. Each step validates the conclusions of the one before it, culminating in a complete and trustworthy structural assignment that meets the highest standards of scientific and regulatory rigor.



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Caption: Integrated analysis leading to the final structure.

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- To cite this document: BenchChem. [Introduction: The Imperative for Unambiguous Structural Verification]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422693#4-hydroxymethyl-3-methoxybenzoic-acid-structural-elucidation]

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